molecular formula C19H23N5O2 B2510800 9-benzyl-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 850751-28-9

9-benzyl-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B2510800
CAS No.: 850751-28-9
M. Wt: 353.426
InChI Key: RODYALQYNGDRGQ-UHFFFAOYSA-N
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Description

9-benzyl-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C19H23N5O2 and its molecular weight is 353.426. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

  • Synthesis for Anticancer Applications : A study by Hayallah (2017) involved the design, molecular modeling, and synthesis of new purine-diones and pyridopyrimidine-diones, including derivatives similar to the specified compound, showing good to excellent inhibition activity against human breast cancer cell line MCF-7 (Hayallah, 2017).

Novel Synthetic Methods

  • Efficient Synthesis Techniques : Research by Carvalho et al. (2007) focused on isolating 7,8-Dihydropyrimido[5,4-d]pyrimidines by treating 9-aryl-6-cyanopurines with primary amines, a method relevant to the synthesis of compounds similar to the one (Carvalho, Esperanca, Esteves, & Proença, 2007).

Purine and Pyrimidine Derivatives

  • Derivatives from Marine Sources : A study by Qi et al. (2008) identified new purine derivatives, including 7,9-dihydro-1-(3-oxobutyl)-1H-purine-6,8-dione, from the South China Sea gorgonian Subergorgia suberosa, showcasing the natural occurrence of similar compounds (Qi, Zhang, Gao, & Li, 2008).

Antimicrobial Activity

Antiviral Activity

Adenosine Receptor Antagonists

Properties

IUPAC Name

9-benzyl-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-3-10-24-17(25)15-16(21(2)19(24)26)20-18-22(11-7-12-23(15)18)13-14-8-5-4-6-9-14/h4-6,8-9H,3,7,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODYALQYNGDRGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2CCCN3CC4=CC=CC=C4)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201331775
Record name 9-benzyl-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201331775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646928
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

850751-28-9
Record name 9-benzyl-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201331775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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